molecular formula C13H14O4 B3393949 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid CAS No. 62499-04-1

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Cat. No.: B3393949
CAS No.: 62499-04-1
M. Wt: 234.25 g/mol
InChI Key: WCOAPPFQEKMTCI-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₄

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,2-dimethyl-2H-chromene and appropriate carboxylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the carboxylation process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group and other positions on the chromene ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: The compound may bind to receptors on cell surfaces, modulating cellular responses.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-chromene-6-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    5-Hydroxy-2,2-dimethyl-2H-chromene-6-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different properties and applications.

Uniqueness

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-methoxy-2,2-dimethylchromene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2)7-6-8-10(17-13)5-4-9(12(14)15)11(8)16-3/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOAPPFQEKMTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80808041
Record name 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80808041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62499-04-1
Record name 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80808041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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